molecular formula C15H19NO2 B017473 (1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester CAS No. 130609-48-2

(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester

Cat. No. B017473
M. Wt: 245.32 g/mol
InChI Key: KEDWLCOPRDSQBB-MCIONIFRSA-N
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Description

This compound belongs to the family of azabicyclo octane carboxylic acids, which are known for their complex structures and significant potential in synthetic organic chemistry. These compounds serve as crucial intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of closely related azabicyclo octane derivatives typically involves multistep organic reactions. For instance, the synthesis of chiral cyclic amino acid esters, similar to the compound , can be achieved through intramolecular lactonization reactions without the use of chiral catalysts or enzymes, as demonstrated by Moriguchi et al. (2014) (Moriguchi et al., 2014). This suggests that the synthesis of (1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester might similarly employ strategic intramolecular reactions to achieve its complex structure.

Molecular Structure Analysis

The molecular structure of azabicyclo octane derivatives is characterized by their unique bicyclic framework, which impacts their chemical reactivity and physical properties. X-ray crystallography often reveals detailed insights into their three-dimensional conformations. For example, studies by Arias-Pérez et al. (2001) on similar compounds found that NMR spectroscopy and X-ray diffraction are invaluable tools for determining the structural characteristics of these molecules (Arias-Pérez et al., 2001).

Chemical Reactions and Properties

Azabicyclo octane carboxylic acids participate in various chemical reactions, including esterification and nucleophilic substitutions, due to their reactive carboxylic acid and ester groups. The stereochemistry of these compounds significantly influences their reactivity patterns. Guarna et al. (1999) describe the synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids, highlighting the conformational constraints and stereochemical considerations essential in these reactions (Guarna et al., 1999).

Scientific Research Applications

Structural Studies

Research in structural chemistry has led to the synthesis and structural elucidation of various esters derived from azabicyclo[2.2.2]octane carboxylic acids, including close analogs to the compound . These studies primarily utilize NMR spectroscopy and X-ray diffraction to determine the molecular structure and stereochemistry of these compounds. For instance, Arias-Pérez et al. (2001) synthesized a series of esters from (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride, providing detailed insights into their molecular structure through spectral analysis and X-ray diffraction methods (Arias-Pérez et al., 2001).

Synthesis of Chiral Compounds

The synthesis of chiral compounds, particularly cyclic amino acid esters and their analogs, is another significant area of research. These compounds, including those with structures similar to (1R,3S,5R)-2-azabicyclo[3.3.0]octane-3-carboxylic acid, benzyl ester, are often synthesized for their potential applications in medicinal chemistry and as building blocks in organic synthesis. Moriguchi et al. (2014) reported the synthesis of a chiral cyclic amino acid ester, demonstrating the methodological advancements in obtaining these structurally complex molecules (Moriguchi et al., 2014).

Enantioselective Synthesis

The enantioselective synthesis of compounds containing the azabicyclo[3.3.0]octane core, similar to the compound of interest, showcases the importance of stereochemistry in the development of new pharmaceutical agents and materials. Garrido et al. (2013) described an asymmetric synthesis approach that yields compounds with multiple stereocenters, highlighting the versatility of these molecules for further chemical transformations (Garrido et al., 2013).

Electrocatalytic Cyclization

Electrocatalytic methods have been explored for the cyclization of carboxylic acid esters to form azabicyclo structures. Elinson et al. (2006) achieved the stereoselective electrocatalytic cyclization of dicyanocyclopropane dicarboxylic acid esters, leading to the formation of azabicyclo[3.1.0]hexane carboxylic acid esters. This research underscores the potential of electrochemical approaches in synthesizing complex cyclic structures (Elinson et al., 2006).

properties

IUPAC Name

benzyl (2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-15(18-10-11-5-2-1-3-6-11)14-9-12-7-4-8-13(12)16-14/h1-3,5-6,12-14,16H,4,7-10H2/t12-,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDWLCOPRDSQBB-MCIONIFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H](N[C@@H]2C1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449747
Record name benzyl (2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester

CAS RN

130609-48-2
Record name benzyl (2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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